molecular formula C18H16FNO3S2 B11144400 (5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11144400
M. Wt: 377.5 g/mol
InChI Key: SZGZAPWWGCZVHL-WJDWOHSUSA-N
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Description

The compound (5Z)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the furan and fluorophenyl groups. Common reagents used in these reactions include sulfur-containing compounds, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

(5Z)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, including the modulation of cellular processes and the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The presence of the fluorophenyl group in (5Z)-5-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and overall stability, making it a unique and valuable molecule for research and industrial applications.

Properties

Molecular Formula

C18H16FNO3S2

Molecular Weight

377.5 g/mol

IUPAC Name

(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16FNO3S2/c1-22-10-2-9-20-17(21)16(25-18(20)24)11-14-7-8-15(23-14)12-3-5-13(19)6-4-12/h3-8,11H,2,9-10H2,1H3/b16-11-

InChI Key

SZGZAPWWGCZVHL-WJDWOHSUSA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/SC1=S

Canonical SMILES

COCCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)SC1=S

Origin of Product

United States

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